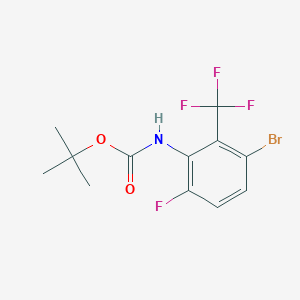

tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

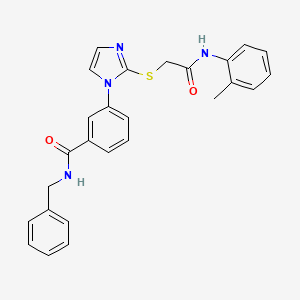

“tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate” is a chemical compound with the molecular formula C12H12BrF4NO2 . It is part of a class of compounds known as trifluoromethyl group-containing drugs . Trifluoromethyl groups are often incorporated into drug molecules due to their unique properties, and they have been found in many FDA-approved drugs over the past 20 years .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, the synthesis of similar compounds often involves the use of pinacol boronic esters . Protodeboronation of these esters can be achieved using a radical approach . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group attached to a phenyl ring, which is further substituted with bromo, fluoro, and trifluoromethyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 358.13 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications

Application in Diels-Alder Reactions

A study by Padwa, Brodney, and Lynch (2003) discusses the use of tert-butyl carbamates in the preparation and Diels-Alder reaction of furan derivatives. This showcases its application in synthetic organic chemistry, specifically in cycloaddition reactions which are pivotal for constructing complex molecular structures.

Structural Analysis

Brauer et al. (1988) conducted a study on tert-butyl N-trifluoromethylcarbamate, revealing insights into its molecular structure and bonding characteristics, particularly focusing on its N–CF3 bonds (Brauer, Burger, Pawelke, & Wilke, 1988). This research is significant for understanding the fundamental properties of such compounds.

Synthesis of Complex Molecules

Vaid et al. (2013) describe an efficient synthesis process starting from oxoacetic acid, leading to the production of tert-butyl carbamates. This study illustrates the compound's role in creating intricate molecular architectures, crucial for developing pharmaceuticals and other chemical entities (Vaid, Boini, Spitler, Pu, May, Yu, Sizhong, Fu, & Zhang, 2013).

Novel Reduction Reactions

In the field of fluorine chemistry, a study by Sokeirik et al. (2006) explores the reaction of tert-butyl N-(2-bromophenyl)carbamate with various compounds, highlighting its potential in unique reduction reactions (Sokeirik, Sato, Omote, Ando, & Kumadaki, 2006).

Asymmetric Mannich Reaction

Yang, Pan, and List (2009) utilized tert-butyl carbamates in asymmetric Mannich reactions. This type of reaction is essential for creating chiral compounds, which have wide-ranging applications in pharmaceuticals (Yang, Pan, & List, 2009).

Intermediary in Biological Compounds

Zhao et al. (2017) discuss the synthesis of tert-butyl carbamates as intermediates in biologically active compounds, demonstrating its utility in the synthesis of complex biological molecules (Zhao, Guo, Lan, & Xu, 2017).

Future Directions

The future directions of research involving “tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate” and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and potential applications in pharmaceuticals . The unique properties of trifluoromethyl groups make them a topic of ongoing interest in the field of medicinal chemistry .

Properties

IUPAC Name |

tert-butyl N-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF4NO2/c1-11(2,3)20-10(19)18-9-7(14)5-4-6(13)8(9)12(15,16)17/h4-5H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAZOJQUXJDVMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(F)(F)F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)

![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)

![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)

![4-[[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2361045.png)

![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)

![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)

![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/no-structure.png)